molecular formula C26H28N2O3S B2532210 4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005299-63-7

4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B2532210
M. Wt: 448.58
InChI Key: GGSGWVQAAPODEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential bioactivity. In

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Innovative Synthesis Methods : A novel method for synthesizing 3-arylsulfonylquinoline derivatives has been achieved through tert-butyl hydroperoxide mediated cycloaddition, offering a straightforward route for forming a C-S bond and quinoline ring in one step via a sulfonylation-cyclization-aromatization process (Zhang et al., 2016).
  • Synthetic Equivalents for Isoquinoline Frameworks : Development of new synthetic equivalents based on Weinreb amide functionality for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, showcasing the role of N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide in facilitating the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline (Kommidi et al., 2010).

Pharmacological Research

  • Anticancer Activity : Investigation into phenylaminosulfanyl-1,4-naphthoquinone derivatives revealed potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. Compounds exhibited significant cytotoxicity with low toxicity in normal cells, indicating their potential as cancer therapeutics (Ravichandiran et al., 2019).

Material Science

  • Polyamide Synthesis : Synthesis and characterization of new polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol, demonstrating non-crystallinity, excellent solubility, and high thermal stability. This research highlights the potential use of these materials in creating transparent, flexible, and tough films (Hsiao et al., 2000).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-26(2,3)21-14-11-20(12-15-21)25(29)27-22-16-13-19-8-7-17-28(24(19)18-22)32(30,31)23-9-5-4-6-10-23/h4-6,9-16,18H,7-8,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSGWVQAAPODEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide

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